N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a hydroxyl group and a carboxamide group, along with a phenyl ring bearing a carbamoyl group. Its structural complexity and functional groups make it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step reactions. One common approach is the condensation of 4-aminobenzoyl amide with 4-nitrobenzoyl chloride to form an intermediate, which is then subjected to further reactions to introduce the pyrimidine ring and hydroxyl group . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine or pyridine .
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more cost-effective reagents and solvents. For example, tetrahydrofuran can be used as a substitute for dichloromethane to minimize health risks . The overall process is designed to be scalable and efficient, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrimidines and phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the synthesis of Pigment Yellow 181.
Para-aminobenzoic acid (PABA): A commonly used building block in pharmaceuticals with similar structural features.
Uniqueness
N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its combination of a pyrimidine ring with a phenyl carbamoyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a broader range of reactions and applications compared to similar compounds .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c13-11(18)7-1-3-8(4-2-7)16-12(19)9-5-10(17)15-6-14-9/h1-6H,(H2,13,18)(H,16,19)(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBOQMWVFLJVPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.